molecular formula C9H11ClN2O4 B597657 4-Nitro-D-phenylalanine hydrochloride CAS No. 147065-06-3

4-Nitro-D-phenylalanine hydrochloride

Cat. No.: B597657
CAS No.: 147065-06-3
M. Wt: 246.647
InChI Key: XNPWOQZTJFYSEI-DDWIOCJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-D-phenylalanine hydrochloride typically involves the nitration of D-phenylalanine. One common method is to react D-phenylalanine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-D-phenylalanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Nitro-D-phenylalanine hydrochloride can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific chirality (D-form) and the presence of the nitro group, which imparts distinct chemical and biological properties compared to its L-form and racemic mixture .

Properties

IUPAC Name

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWOQZTJFYSEI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679918
Record name 4-Nitro-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147065-06-3
Record name 4-Nitro-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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